molecular formula C14H11NO4 B14589246 2-(2,4-Dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione CAS No. 61547-18-0

2-(2,4-Dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione

Cat. No.: B14589246
CAS No.: 61547-18-0
M. Wt: 257.24 g/mol
InChI Key: GYHNLUHLHRMAKL-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione is a compound of significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione typically involves the reaction of 2,4-dihydroxybenzoic acid with 1,2-phenylenediamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride.

    Catalysts: Various metal catalysts can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Mechanism of Action

The mechanism of action of 2-(2,4-Dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,4-Dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione apart from similar compounds is its unique indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61547-18-0

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione

InChI

InChI=1S/C14H11NO4/c16-7-1-2-8(13(19)5-7)10-6-9-11(17)3-4-12(18)14(9)15-10/h1-2,5-6,15-16,19H,3-4H2

InChI Key

GYHNLUHLHRMAKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1=O)C=C(N2)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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